molecular formula C9H10BrN3S B6747516 5-phenyl-6H-1,3,4-thiadiazin-2-amine;hydrobromide

5-phenyl-6H-1,3,4-thiadiazin-2-amine;hydrobromide

Cat. No.: B6747516
M. Wt: 272.17 g/mol
InChI Key: LTMGBUSRCWQNHS-UHFFFAOYSA-N
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Description

5-phenyl-6H-1,3,4-thiadiazin-2-amine;hydrobromide is a compound belonging to the class of thiadiazines. Thiadiazines are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound has shown significant potential in various scientific research fields due to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-6H-1,3,4-thiadiazin-2-amine;hydrobromide typically involves the cyclocondensation of α-bromoacetophenone with morpholine-4-carbothionic acid hydrazide . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-6H-1,3,4-thiadiazin-2-amine;hydrobromide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they often involve controlled temperatures and specific solvents to ensure the reaction proceeds efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, such as halides or alkyl groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-phenyl-6H-1,3,4-thiadiazin-2-amine;hydrobromide involves its interaction with various molecular targets and pathways. It has been shown to affect cholinergic system agonists/antagonists, dopaminergic neurotransmission, the adrenergic system, and 5-HT3 serotonin receptors . These interactions contribute to its therapeutic effects, such as reducing stress and alleviating symptoms of mental health disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-phenyl-6H-1,3,4-thiadiazin-2-amine;hydrobromide is unique due to its specific combination of sulfur and nitrogen atoms in the ring structure, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.

Properties

IUPAC Name

5-phenyl-6H-1,3,4-thiadiazin-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S.BrH/c10-9-12-11-8(6-13-9)7-4-2-1-3-5-7;/h1-5H,6H2,(H2,10,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTMGBUSRCWQNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NN=C(S1)N)C2=CC=CC=C2.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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